![molecular formula C9H10O B168772 3-Methyl-2,3-dihydro-benzofuran CAS No. 13524-73-7](/img/structure/B168772.png)
3-Methyl-2,3-dihydro-benzofuran
Overview
Description
3-Methyl-2,3-dihydro-benzofuran is a chemical compound with the molecular formula C9H10O . It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a subject of interest in recent years. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . A specific synthetic approach for a similar compound, (S)-(3-benzyl-3-methyl-2,3-dihydro-benzofuran), was obtained from 3-hydroxy-4-iodo benzoic acid in nine steps .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring with a methyl group attached . The IUPAC Standard InChI is InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not explicitly mentioned in the retrieved data, benzofuran derivatives are known to undergo various chemical reactions. For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 134.1751 . Further physical and chemical properties are not explicitly mentioned in the retrieved data.Scientific Research Applications
Antitumor Activity
A study by Pieters et al. (1999) found that dihydrobenzofuran lignans, including 3-Methyl-2,3-dihydro-benzofuran derivatives, show potential as antitumor agents. They inhibit tubulin polymerization, exhibiting significant cytotoxic activity against leukemia and breast cancer cell lines. Notably, specific compounds demonstrated promising activity with low GI(50) values, indicating potent growth inhibition at minimal concentrations (Pieters et al., 1999).
Synthesis of Novel Compounds
Potapov et al. (2021) proposed efficient methods for synthesizing 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans. This process involved generating methanetellurolate ions and subsequent nucleophilic substitution reactions, yielding up to 90% yield (Potapov et al., 2021).
Antihypertensive Agents
Davis et al. (1983) synthesized a series of 2,3-dihydro-3-(1-pyrryl)spiro[benzofuran-2,4'-piperidine]s and related compounds, which displayed significant antihypertensive activity in various animal models (Davis et al., 1983).
Asymmetric Synthesis of Bioactive Molecules
Diaz et al. (1998) reported a palladium-catalyzed tandem cyclisation-hydride capture process to synthesize conformationally restricted retinoids, specifically 3-aryl-3-methyl-2,3-dihydro-benzofurans. This approach allowed for asymmetric synthesis of bioactive molecules (Diaz et al., 1998).
Alzheimer's Disease Research
Rizzo et al. (2008) developed hybrid molecules linking a benzofuran ring, which includes this compound derivatives, to a N-methyl-N-benzylamine, showing potential as multifunctional drugs for Alzheimer's disease. These compounds inhibited cholinesterase activity and beta amyloid aggregation, and also exhibited neuroprotective effects (Rizzo et al., 2008).
Benzofuran and 2,3-Dihydrobenzofuran in Drug Development
Qin et al. (2017) demonstrated efficient synthetic protocols for preparing libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, crucial components in many biologically active compounds and drugs. This research contributes to diverse drug development opportunities (Qin et al., 2017).
Future Directions
Benzofuran derivatives, including 3-Methyl-2,3-dihydro-benzofuran, have attracted attention due to their wide range of biological and pharmacological applications . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .
Mechanism of Action
Target of Action
3-Methyl-2,3-dihydro-benzofuran, also known as 3-Methyl-2,3-dihydro-1-benzofuran, is a type of benzofuran compound . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, are known to exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds are known to have a wide range of biological and pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
properties
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGROPVYQGZTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341917 | |
Record name | 3-Methyl-2,3-dihydro-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13524-73-7 | |
Record name | 3-Methyl-2,3-dihydro-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a significant advantage of using the photostimulated reaction with reduced ethyl benzoate for synthesizing 3-methyl-2,3-dihydro-benzofuran?
A1: The photostimulated reaction of 1-allyloxy-2-bromobenzene with the monoanion of reduced ethyl benzoate (5H) provides a fast and efficient method for synthesizing this compound []. This method avoids the use of tin, a common reagent in hydrodehalogenation reactions, making it a more environmentally friendly alternative []. The reaction proceeds with high yields, reaching up to 97% in the case of 1-allyloxy-2-bromobenzene [].
Q2: How does the reactivity of reduced ethyl benzoate (5H) compare to other reagents in similar reactions?
A2: Competition experiments demonstrate that 5H exhibits high reactivity towards 1-naphthyl radicals, reacting approximately five times faster than benzenethiolate ions []. This reactivity is near the diffusion limit rate, highlighting its efficiency in these types of reactions [].
Q3: Are there any challenges associated with synthesizing this compound using the photostimulated reaction with reduced ethyl benzoate?
A3: While the reaction with the bromo derivative provides high yields, using 1-allyloxy-2-chlorobenzene results in a lower yield of 55% []. This yield can be improved to 91% by adding acetone enolate ion as an entrainment reagent []. This suggests that the reaction conditions may need to be optimized depending on the starting materials used.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.